![molecular formula C12H16ClNO2S B14506146 S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate CAS No. 62806-54-6](/img/structure/B14506146.png)
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate is an organic compound with the molecular formula C12H16ClNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a chlorophenoxy group attached to a propyl chain, which is further linked to a dimethylcarbamothioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate typically involves the reaction of 3-(4-chlorophenoxy)propylamine with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key metabolic processes in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-[3-(4-Bromophenoxy)propyl] dimethylcarbamothioate
- S-[3-(4-Methylphenoxy)propyl] dimethylcarbamothioate
- S-[3-(4-Nitrophenoxy)propyl] dimethylcarbamothioate
Uniqueness
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate stands out due to its specific chlorophenoxy group, which imparts unique chemical and biological properties. Compared to its analogs, the presence of the chlorine atom enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62806-54-6 |
|---|---|
Formule moléculaire |
C12H16ClNO2S |
Poids moléculaire |
273.78 g/mol |
Nom IUPAC |
S-[3-(4-chlorophenoxy)propyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H16ClNO2S/c1-14(2)12(15)17-9-3-8-16-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Clé InChI |
AOWBRYUOGSCGBV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SCCCOC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


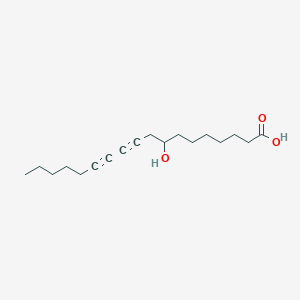
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)

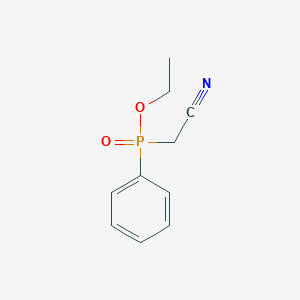

![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
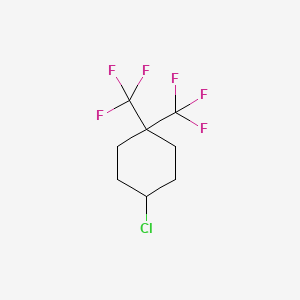
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
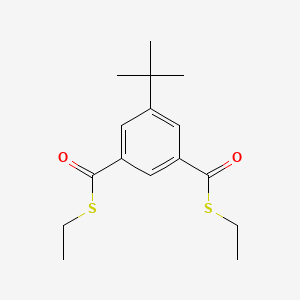

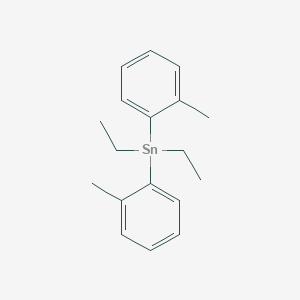
![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
